Benzoyl Substitution Pattern
Carmichaenine C is distinguished from its closest structural analogues, Carmichaenine A and E, by its 14-O-benzoyl substitution pattern. In contrast, Carmichaenine A and E possess an 8-O-benzoyl group [1]. This positional difference alters the molecule's three-dimensional conformation and potential hydrogen-bonding network, which are critical factors in target binding. The structural elucidation was confirmed via extensive 2D NMR analyses, providing unambiguous assignment of the substitution site [1].
| Evidence Dimension | Benzoyl Substitution Position |
|---|---|
| Target Compound Data | 14-O-benzoyl |
| Comparator Or Baseline | Carmichaenine A (1) and Carmichaenine E (5): 8-O-benzoyl |
| Quantified Difference | Substitution at C-14 vs. C-8 |
| Conditions | Structural elucidation by 1D and 2D NMR spectroscopy in CDCl3. |
Why This Matters
This precise substitution pattern dictates the compound's interaction with biological targets and its metabolic fate, making Carmichaenine C a unique probe for SAR studies distinct from other carmichaenines.
- [1] Qin, X., Yang, S., Zhao, Y., Gao, Y., Ren, F., Zhang, D., & Wang, F. (2015). Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters, 13, 390-393. View Source
